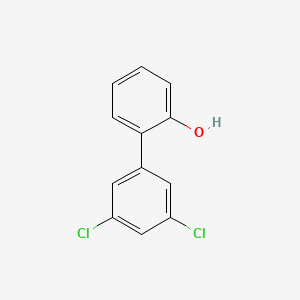

2-(3,5-Dichlorophenyl)phenol

Description

Contextualization within the Broader Class of Halogenated Phenolic Compounds

2-(3,5-Dichlorophenyl)phenol belongs to the extensive class of halogenated phenolic compounds. These are organic molecules characterized by a phenol (B47542) group—a hydroxyl (-OH) group attached to an aromatic ring—and one or more halogen atoms. ontosight.ai The presence of halogens, such as chlorine, significantly influences the physical, chemical, and biological properties of these compounds. asu.ruresearchgate.net

Halogenated phenols are a diverse group, with variations in the number and position of halogen substituents on the aromatic ring(s). osti.gov This structural diversity leads to a wide range of applications and environmental behaviors. For instance, some chlorinated phenols are utilized as intermediates in the synthesis of pesticides and pharmaceuticals, while others have been identified as environmental pollutants. ontosight.aicpcb.nic.inepa.gov The specific positioning of the chlorine atoms and the phenyl-phenol linkage in this compound distinguishes it from other halogenated phenols and biphenyls, such as the more widely studied polychlorinated biphenyls (PCBs). Unlike coplanar PCBs, the structure of this compound is noncoplanar due to steric hindrance, which can affect its biological activity.

Rationale for Dedicated Academic Research on this compound

Dedicated academic research on this compound is driven by several key factors. Primarily, its unique chemical structure serves as a valuable scaffold in medicinal chemistry and materials science. The presence of both a phenolic hydroxyl group and a dichlorinated phenyl ring provides sites for further chemical modification, allowing for the synthesis of a wide array of derivatives with potentially novel properties.

Furthermore, the biological activities exhibited by related compounds have spurred investigation into the potential of this compound and its derivatives. Research has indicated that halogenated phenolic compounds can possess antimicrobial, anti-inflammatory, and antioxidant properties. asu.ruresearchgate.net For example, studies on similar structures have shown inhibitory effects on various bacterial strains and modulation of inflammatory pathways. The potential for this compound to act as a precursor for more complex molecules with therapeutic applications is a significant motivator for ongoing research.

Another rationale for its study lies in its role as an intermediate in the synthesis of other complex organic molecules. For instance, it is a known metabolite of certain fungicides and can be used in the preparation of more elaborate chemical structures, such as those found in pharmaceuticals and industrial chemicals. ontosight.airesearchgate.net

Overview of Key Research Areas and Unexplored Dimensions Pertaining to the Chemical Compound

Current research on this compound is concentrated in several key areas. Synthetic chemistry is a major focus, with researchers exploring efficient and selective methods for its preparation. Techniques such as the Suzuki-Miyaura coupling reaction are favored for their precision in creating the biphenyl (B1667301) linkage. smolecule.com

In the realm of medicinal chemistry, studies are investigating the biological activities of this compound and its derivatives. This includes screening for antimicrobial and anti-inflammatory properties. nih.gov The design and synthesis of novel compounds based on this scaffold are aimed at developing new therapeutic agents. nih.gov

Despite the existing body of research, several dimensions of this compound remain unexplored. The full spectrum of its biological activities is yet to be elucidated. A comprehensive investigation into its mechanism of action at the molecular level in various biological systems is needed. While some studies have touched upon its potential as an intermediate, a deeper understanding of its reactivity and utility in the synthesis of a broader range of functional materials and complex natural products is an area ripe for exploration. Furthermore, detailed studies on its metabolic pathways and long-term environmental fate are required for a complete toxicological and environmental profile.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 79881-34-8 |

| Molecular Formula | C₁₂H₈Cl₂O |

| Molecular Weight | 255.10 g/mol |

| Appearance | Solid |

Table 1: Physicochemical Properties of this compound

| Research Area | Focus | Key Findings/Applications |

| Synthetic Chemistry | Development of efficient synthesis methods. | Suzuki-Miyaura coupling is a precise method for creating the biphenyl structure. smolecule.com |

| Medicinal Chemistry | Investigation of biological activities and development of derivatives. | Shows potential antimicrobial and anti-inflammatory properties. |

| Materials Science | Use as a building block for functional materials. | The dichlorophenylphenol moiety is used in the synthesis of heterocyclic compounds. |

Table 2: Key Research Areas for this compound

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAYNEXNCBMAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683567 | |

| Record name | 3',5'-Dichloro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275367-22-1 | |

| Record name | 3',5'-Dichloro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3,5 Dichlorophenyl Phenol and Its Chemical Precursors

Strategies for Constructing the 2-(3,5-Dichlorophenyl)phenol Core Structure

The creation of the this compound core structure is a significant synthetic challenge that requires precise control over chemical reactions to ensure the correct arrangement of atoms and functional groups.

The direct C-H functionalization of phenols is a powerful tool for synthesizing complex phenolic molecules. nih.govresearchgate.net However, achieving regioselectivity, particularly at the ortho-position required for the 2-arylphenol structure, presents several challenges. The phenolic hydroxyl group is strongly activating and directs electrophilic substitution to the ortho and para positions, often leading to a mixture of products. nih.gov Furthermore, the high reactivity of phenols can make them susceptible to oxidation under the conditions required for C-H functionalization. nih.gov

Recent advances have focused on using directing groups to control the regioselectivity of these reactions. These directing groups can be temporarily installed on the phenolic hydroxyl group to guide the reaction to the desired position before being removed. nih.gov For instance, Co(II)-catalyzed regioselective synthesis of 2-(aryl/alkylthio)phenols has been achieved using acetic anhydride as a directing group. nih.gov While not a direct synthesis of 2-arylphenols, this demonstrates the principle of using directing groups to achieve ortho-functionalization.

Another approach involves the halogenation of biphenyls followed by methoxylation and oxidation to create functionalized biphenyls. researchgate.net This multi-step process allows for the controlled introduction of functional groups at specific positions on the biphenyl (B1667301) scaffold.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. wikipedia.org The Suzuki-Miyaura coupling is a particularly prominent method for the synthesis of biaryl compounds, including 2-arylphenols. libretexts.orgorganic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. libretexts.orgjsynthchem.com

The general mechanism of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate. libretexts.orgyoutube.com

Transmetalation: The aryl group from the organoboron compound is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the biaryl product. libretexts.orgyoutube.com

For the synthesis of this compound, this could involve the coupling of a protected 2-halophenol with 3,5-dichlorophenylboronic acid or the coupling of 1-bromo-3,5-dichlorobenzene with a suitable 2-hydroxyphenylboronic acid derivative. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. organic-chemistry.org

Table 1: Key Cross-Coupling Reactions for Aryl-Aryl Bond Formation

| Reaction Name | Coupling Partners | Catalyst | Key Features |

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid/Ester | Palladium | Mild reaction conditions, high functional group tolerance, commercially available reagents. libretexts.orgyoutube.com |

| Stille Coupling | Aryl Halide + Organotin Reagent | Palladium | Broad scope, but toxicity of tin reagents is a drawback. libretexts.org |

| Negishi Coupling | Aryl Halide + Organozinc Reagent | Palladium or Nickel | High reactivity and selectivity. rsc.org |

| Hiyama Coupling | Aryl Halide + Organosilane | Palladium | Activation of the silane is required. |

| Kumada Coupling | Aryl Halide + Grignard Reagent | Palladium or Nickel | Highly reactive, but limited functional group tolerance. |

Other cross-coupling reactions, such as the palladium-catalyzed coupling of arylsilanols with aryl halides, have also been developed for the synthesis of biaryl products. nih.gov

An alternative strategy for constructing the this compound core involves starting with a pre-functionalized dichlorinated benzene or aniline.

One potential route starting from a dichlorinated benzene, such as 1,4-dichlorobenzene, could involve a Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to introduce the phenolic hydroxyl group. google.com This approach would then require a subsequent cross-coupling reaction to introduce the second phenyl ring.

Starting from a dichlorinated aniline, the Buchwald-Hartwig amination reaction provides a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgrug.nl This palladium-catalyzed reaction couples an amine with an aryl halide. wikipedia.orgorganic-chemistry.org While not directly forming the phenol (B47542), this reaction can be used to synthesize precursors that can then be converted to the desired phenolic structure. For example, a dichlorinated aniline could be coupled with a protected halophenol derivative. The resulting diarylamine could then potentially be converted to the biphenyl structure through further synthetic manipulations.

Another approach involves the synthesis of 2-arylquinolines from anilines, which demonstrates the formation of a new aromatic ring fused to the aniline. researchgate.net While not a direct route to 2-arylphenols, it showcases the versatility of anilines as starting materials in the synthesis of complex aromatic compounds.

Synthesis of Structurally Related Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

The phenolic hydroxyl group is a versatile functional handle for derivatization. Classical strategies for modifying this group include acylation, alkylation, and phosphorylation. nih.gov These reactions typically involve the electrophilic substitution of the hydroxyl proton.

Acylation: The reaction of the phenol with an acyl chloride or anhydride in the presence of a base yields an ester. This is a common method for protecting the hydroxyl group or for introducing a new functional group. nih.gov

Alkylation: The reaction with an alkyl halide or sulfate (B86663) in the presence of a base results in the formation of an ether. This can be used to alter the polarity and steric properties of the molecule. nih.gov

Phosphorylation: Reaction with phosphoryl chloride can introduce a phosphate group, which can be important for biological applications. nih.gov

Derivatization can also be achieved through pre-column derivatization methods for analytical purposes, such as reacting with p-bromophenacyl bromide to introduce a bromine atom for detection by mass spectrometry. rsc.org Another example is the reaction with benzoyl chloride for improved detection in liquid chromatography.

The dichlorophenyl ring of this compound offers several possibilities for introducing additional functional groups. The chlorine atoms can be substituted through nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. beilstein-journals.org

A more versatile approach is to utilize cross-coupling reactions. The chlorine atoms can potentially be replaced with other functional groups by employing suitable catalysts and coupling partners. For example, palladium-catalyzed amination reactions could be used to introduce amino groups. organic-chemistry.org

Furthermore, electrophilic aromatic substitution reactions on the dichlorophenyl ring are possible, although the chlorine atoms are deactivating and will direct incoming electrophiles to the ortho and para positions relative to themselves. This could be used to introduce nitro, halogen, or acyl groups, further functionalizing the molecule.

Table 2: Common Functionalization Reactions

| Reaction Type | Reagents | Functional Group Introduced |

| Acylation | Acyl chloride, Anhydride | Ester |

| Alkylation | Alkyl halide, Sulfate | Ether |

| Nitration | Nitric acid, Sulfuric acid | Nitro (-NO2) |

| Halogenation | Halogen, Lewis acid | Halogen (-Cl, -Br, -I) |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl (-COR) |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Alkyl (-R) |

| Amination (Buchwald-Hartwig) | Amine, Palladium catalyst | Amino (-NR2) |

Stereoselective Synthesis of Enantiopure Derivatives

The principle of stereoselective synthesis is centered on producing a single enantiomer of a chiral molecule. In the context of biphenyl compounds like this compound, chirality can arise from atropisomerism, a phenomenon resulting from restricted rotation around the single bond connecting the two phenyl rings. nsf.govwikipedia.orgyoutube.com For atropisomerism to occur, the rotation must be sufficiently hindered, typically by bulky substituents in the ortho positions of both rings, to allow for the isolation of individual rotational isomers (atropisomers). wikipedia.orgyoutube.com

A detailed review of the scientific literature does not indicate that this compound exhibits stable atropisomerism under standard conditions. The structure of this compound, with a hydroxyl group at the 2-position of one ring and hydrogens at the corresponding ortho positions of the 3,5-dichlorophenyl ring, does not appear to provide the necessary steric hindrance to prevent rapid rotation around the biphenyl linkage. Consequently, the molecule is generally not considered to possess stable axial chirality, and the stereoselective synthesis of its enantiopure derivatives is not a widely reported or applicable area of research. Atropisomerism is a key feature in many bioactive molecules and catalyst scaffolds, and significant research has been dedicated to developing methods for their atroposelective synthesis. nsf.govnih.gov However, these methodologies are applied to molecules that meet the structural requirements for stable atropisomerism.

Chalcone and Thiazine Derivatives Incorporating the Dichlorophenyl-Phenol Moiety

While direct synthetic routes starting from this compound are not extensively detailed, the synthesis of chalcone and thiazine derivatives incorporating the dichlorophenyl-phenol moiety can be achieved through established and versatile methodologies. These syntheses typically involve a multi-step approach, beginning with the formation of a chalcone backbone, which is then used as a precursor for constructing the thiazine ring.

Synthesis of Chalcone Precursors:

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their wide range of biological activities. nih.govjetir.org The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation. nih.govresearchgate.netresearchgate.net This reaction involves the base-catalyzed aldol condensation of an appropriate acetophenone with a benzaldehyde derivative. jetir.orgnih.gov

To generate a chalcone incorporating the this compound moiety, a plausible synthetic route would involve the reaction of a suitably protected 2-hydroxyacetophenone derivative with 3,5-dichlorobenzaldehyde. The hydroxyl group of the acetophenone would likely require a protecting group to prevent unwanted side reactions under the basic conditions of the condensation.

An alternative approach is the Wittig reaction, which can also be employed for the synthesis of chalcones and may offer advantages in terms of yield and purity. nih.gov

Synthesis of Thiazine Derivatives from Chalcones:

Thiazines are six-membered heterocyclic compounds containing one nitrogen and one sulfur atom. thepharmajournal.comresearchgate.net They are of significant interest in medicinal chemistry due to their diverse pharmacological properties. thepharmajournal.comamazonaws.com Derivatives of 1,3-thiazine can be effectively synthesized from chalcone precursors. thepharmajournal.comresearchgate.net

The synthesis involves the cyclization of the α,β-unsaturated ketone system of the chalcone with a sulfur- and nitrogen-containing reagent. A common method is the reaction of the chalcone with thiourea in the presence of a base, such as alcoholic sodium hydroxide or potassium hydroxide. thepharmajournal.comamazonaws.comresearchgate.net This reaction proceeds via a Michael addition of the thiourea to the enone system of the chalcone, followed by an intramolecular condensation and dehydration to form the 1,3-thiazine ring. thepharmajournal.com

For a chalcone bearing the this compound structure, this cyclization would result in a thiazine derivative with the dichlorophenyl and hydroxyphenyl groups attached to the heterocyclic ring. The specific substitution pattern on the resulting thiazine would depend on the structure of the initial chalcone.

Mechanistic Investigations of Chemical Reactions Involving 2 3,5 Dichlorophenyl Phenol

Elucidation of Reaction Pathways and Transient Intermediates

While specific experimental studies elucidating the reaction pathways and transient intermediates of 2-(3,5-Dichlorophenyl)phenol are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of phenols and related chlorinated compounds.

Phenolic compounds are known to react through several pathways, often involving radical intermediates. For instance, in oxidative processes, the hydroxyl group can undergo a one-electron oxidation to form a phenoxyl radical. In the case of this compound, this would result in the formation of a 2-(3,5-dichlorophenyl)phenoxyl radical. This transient species is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.

Further reactions of this radical intermediate can lead to a variety of products. Dimerization or polymerization can occur, leading to the formation of larger molecules. In the presence of other reactive species, such as oxygen or other radicals, a cascade of reactions can be initiated, leading to a complex mixture of products. The specific reaction pathways are highly dependent on the reaction conditions, including the nature of the oxidant, the solvent, and the temperature.

Advanced analytical techniques, such as flash photolysis and pulse radiolysis, are often employed to detect and characterize such transient intermediates. These methods allow for the direct observation of short-lived species and provide valuable data on their kinetic and spectroscopic properties. While no specific data for this compound is readily available, the table below illustrates typical transient species observed in phenol (B47542) reactions and their characteristic absorption maxima, which could be expected in studies of this compound.

| Hypothetical Transient Intermediate | Potential Formation Pathway | Expected λmax (nm) |

| 2-(3,5-Dichlorophenyl)phenoxyl Radical | One-electron oxidation of the phenol | 400 - 450 |

| Dihydroxycyclohexadienyl Radical Adduct | Addition of a hydroxyl radical to the phenolic ring | 300 - 350 |

| Radical Cation | Photoionization or strong oxidant | 450 - 500 |

This table is illustrative and based on general phenol chemistry, as specific data for this compound is not available in the searched literature.

Role of the Chemical Compound as a Chemical Probe or Substrate in Catalytic Systems

Dichlorinated phenols can serve as substrates in various catalytic systems, particularly in the context of environmental remediation. For example, the enzymatic oxidation of chlorophenols by oxidoreductases like laccases and peroxidases has been a subject of considerable research. escholarship.org These enzymes can catalyze the oxidation of phenolic compounds, initiating their degradation.

In a study on the catalytic oxidation of phenol and 2,4-dichlorophenol (B122985) using horseradish peroxidase (HRP) immobilized on graphene oxide/Fe3O4, it was demonstrated that dichlorophenol can be effectively removed from aqueous solutions. libretexts.org The mechanism involves the HRP-catalyzed oxidation of the phenol by hydrogen peroxide to form a phenoxyl radical, which then undergoes further reactions to form insoluble polymers that can be removed. libretexts.org It is plausible that this compound could act as a substrate in similar enzymatic systems.

The efficiency of such catalytic degradation can be influenced by the substitution pattern on the phenolic ring. The presence and position of chlorine atoms can affect the electronic properties of the molecule and its interaction with the active site of the enzyme. The table below presents hypothetical data on the enzymatic degradation of different dichlorophenols to illustrate potential differences in reactivity.

| Substrate | Enzyme | Hypothetical Reaction Rate (μmol/min/mg enzyme) |

| 2,4-Dichlorophenol | Horseradish Peroxidase | 15.2 |

| 2,6-Dichlorophenol | Laccase | 8.7 |

| This compound | Horseradish Peroxidase | Data not available |

This table includes data for related compounds to provide context, as specific data for the enzymatic degradation of this compound is not available in the searched literature.

Studies on Electrophilic and Nucleophilic Aromatic Substitution on the Phenolic Ring System

The phenolic ring system of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with its reactivity being influenced by the directing effects of the hydroxyl and chloro substituents.

Electrophilic Aromatic Substitution:

The hydroxyl group is a strongly activating and ortho-, para-directing group for electrophilic aromatic substitution. fiveable.memlsu.ac.in This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion). Conversely, the chlorine atoms are deactivating due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

In this compound, the hydroxyl group is at position 1 of the phenolic ring. The positions ortho (2 and 6) and para (4) to the hydroxyl group are therefore activated. However, position 2 is already substituted with the 3,5-dichlorophenyl group. Therefore, electrophilic attack is most likely to occur at positions 4 and 6. The deactivating effect of the chlorine atoms on the other ring will have a minor influence on the reactivity of the phenolic ring.

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. fiveable.memlsu.ac.in The specific conditions required for these reactions on this compound would need to be determined experimentally.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on a phenolic ring is generally difficult because the hydroxyl group is a poor leaving group and the electron-rich aromatic ring repels nucleophiles. libretexts.org However, the presence of strong electron-withdrawing groups ortho or para to a good leaving group (like a halogen) can facilitate SNAr reactions. In this compound, the chlorine atoms are on the non-phenolic ring and are not activated towards nucleophilic attack by the hydroxyl group. Therefore, direct nucleophilic substitution of the chlorine atoms on the dichlorophenyl ring is unlikely under standard conditions. Nucleophilic substitution on the phenolic ring itself would require activation, for example, by the introduction of a nitro group.

The following table summarizes the expected directing effects of the substituents on the phenolic ring of this compound for electrophilic aromatic substitution.

| Substituent | Position | Effect on Reactivity | Directing Influence |

| -OH | 1 | Activating | ortho, para |

| -C6H3Cl2 | 2 | Deactivating (inductive) | meta (on its own ring) |

Exploration of Oxidative and Reductive Transformation Mechanisms of the Chemical Compound

Oxidative Transformation:

Phenols are susceptible to oxidation, and the presence of chlorine atoms can influence the reaction mechanism and the resulting products. The oxidation of phenols can proceed through various pathways, often initiated by the formation of a phenoxyl radical. nih.govrsc.org This can be achieved using chemical oxidants or through enzymatic catalysis.

The oxidation of dichlorophenols has been studied in the context of environmental degradation. For instance, the oxidation of 2,3-dichlorophenol (B42519) with certain catalysts can lead to ring-opening and the formation of various organic acids. nih.gov It is plausible that this compound would undergo similar transformations. The ultimate products of complete oxidation would be carbon dioxide, water, and hydrogen chloride.

The initial steps of oxidation likely involve the formation of hydroxylated and quinone-like structures. The exact nature of the intermediates and final products would depend on the specific oxidizing agent and reaction conditions.

Reductive Transformation:

The reductive transformation of this compound can involve two main processes: reduction of the aromatic rings and reductive dechlorination.

The hydrogenation of the phenolic ring would lead to the corresponding cyclohexanol (B46403) derivative. This typically requires a catalyst, such as palladium on carbon (Pd/C) or nickel, and high pressure of hydrogen gas.

Reductive dechlorination involves the removal of chlorine atoms and their replacement with hydrogen atoms. This is a key process in the detoxification of chlorinated aromatic compounds. Studies on the reductive dechlorination of chlorinated biphenyls have shown that bimetallic systems, such as palladized iron (Pd/Fe) or palladized zinc (Pd/Zn), can be effective. nih.gov The reaction is believed to proceed in a stepwise manner, with the sequential removal of chlorine atoms. It is expected that this compound could be reductively dechlorinated to 2-phenylphenol (B1666276) and ultimately to biphenyl (B1667301).

The table below outlines potential transformation products of this compound under oxidative and reductive conditions.

| Transformation Type | Potential Reaction | Potential Product(s) |

| Oxidation | Hydroxylation and ring cleavage | Dichlorinated quinones, organic acids, CO2, H2O, HCl |

| Reduction | Hydrogenation of the phenolic ring | 2-(3,5-Dichlorophenyl)cyclohexanol |

| Reduction | Reductive dechlorination | 2-(3-Chlorophenyl)phenol, 2-Phenylphenol, Biphenyl |

This table presents plausible transformation products based on the general chemistry of related compounds.

Computational and Theoretical Chemistry Studies of 2 3,5 Dichlorophenyl Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule. alljournals.cnnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties. For a molecule like 2-(3,5-dichlorophenyl)phenol, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure accurate results for its geometry, energy, and electronic properties. mdpi.com

Molecular Orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. libretexts.orglibretexts.org Key to understanding a molecule's reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity for the molecule to act as an electron donor in a reaction. The LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons. researchgate.net A lower LUMO energy level suggests a greater capacity to act as an electron acceptor.

Table 1: Illustrative Data Table for Frontier Molecular Orbital Analysis This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. uni-muenchen.de It is calculated by mapping the electrostatic potential onto a constant electron density surface. semanticscholar.org MEP maps are invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. ymerdigital.com

The map is color-coded to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are the most likely sites for electrophilic attack. In a phenol (B47542) derivative, this region is typically concentrated around the oxygen atom of the hydroxyl group. researchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and thus susceptible to nucleophilic attack. These areas are often found around hydrogen atoms, particularly the acidic proton of the hydroxyl group.

Green: Denotes areas of neutral or near-zero potential.

For this compound, an MEP map would reveal the influence of the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group on the charge distribution across both phenyl rings.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. ijaemr.com By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

This theoretical spectrum is then compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy. theaic.org A strong correlation between the calculated and experimental frequencies helps to confirm the molecular structure and aids in the assignment of specific vibrational modes (e.g., O-H stretching, C-Cl stretching, aromatic ring breathing) to the observed spectral bands. ijaemr.comresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to compensate for anharmonicity and approximations in the computational method, thereby improving the agreement with experimental results. theaic.orgrsc.org

Table 2: Illustrative Correlation of Vibrational Frequencies This table is for illustrative purposes only, as specific data for this compound is not available.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |

|---|---|---|---|

| ν(O-H) | Value | Value | Hydroxyl group stretching |

| ν(C-Cl) | Value | Value | Carbon-chlorine stretching |

| ν(C=C) | Value | Value | Aromatic ring stretching |

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. While phenol itself exists predominantly in the enol form, computational studies can explore the possibility and stability of its keto tautomer (a cyclohexadienone). For this compound, theoretical calculations would determine the relative energies and thermodynamic stabilities of any potential tautomeric forms. By calculating the Gibbs free energy of each tautomer, one can predict the equilibrium constant and determine which form is more stable under given conditions. The energy barrier for the interconversion can also be calculated by locating the transition state structure that connects the tautomers.

Molecular Modeling and Dynamics Simulations to Understand Conformations and Interactions

While quantum chemical calculations focus on the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. mdpi.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would provide insight into its conformational flexibility, particularly the rotation around the single bond connecting the two phenyl rings. The simulation would reveal the preferred dihedral angle between the rings and the energy barriers to rotation. Furthermore, by placing the molecule in a simulated solvent box (e.g., water), MD can be used to study intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and surrounding solvent molecules. rsc.org

Derivation of Structure-Reactivity Relationships and Design Principles for Chemical Modifications

The data generated from the computational studies described above can be used to establish Quantitative Structure-Activity Relationships (QSAR) or Structure-Reactivity Relationships. researchgate.net By calculating various electronic and structural descriptors (e.g., HOMO-LUMO gap, dipole moment, atomic charges, surface area) for this compound and related compounds, correlations can be drawn between these molecular properties and their observed chemical reactivity or biological activity. uchile.clusda.govwisdomlib.org

These relationships provide a theoretical framework for understanding why the molecule behaves as it does. For instance, understanding how the position and number of chlorine atoms affect the HOMO energy could explain trends in antioxidant activity across different chlorophenols. Such insights are crucial for rational drug design and the development of new chemical entities, allowing scientists to predict the properties of novel, yet-to-be-synthesized molecules and to guide chemical modifications to achieve desired reactivity or functionality.

Information regarding "this compound" is Not Available

Following a comprehensive search for scientific literature on the chemical compound This compound , also known as 2-hydroxy-3',5'-dichlorobiphenyl , it has been determined that there is insufficient specific data available in the public domain to generate the requested article according to the provided detailed outline.

The user's instructions mandated a strict focus solely on "this compound" and adherence to a specific structure covering its environmental chemistry. The required sections included:

Environmental Chemistry, Occurrence, and Transformation Pathways of 2 3,5 Dichlorophenyl Phenol

Biotic Degradation Mechanisms and Microbial Metabolism(including Aerobic and Anaerobic pathways)

Searches were conducted using the chemical name, its synonym 2-hydroxy-3',5'-dichlorobiphenyl, and its reported CAS Registry Number. The investigation also included searches for the metabolism of its potential parent compound, 3,5-dichlorobiphenyl (B164840) (PCB 14).

There is a significant lack of specific studies on the environmental occurrence and distribution of 2-(3,5-Dichlorophenyl)phenol in matrices such as water, soil, sediment, or air.

No specific data was found regarding the abiotic degradation of this compound. There are no available studies detailing its photolytic transformation pathways, quantum yields, or hydrolytic cleavage mechanisms under various environmental conditions.

Information on the biotic degradation of this compound is also absent. Research on the aerobic degradation of the parent compound, 3,5-dichlorobiphenyl, indicates that microbial attack typically occurs on the unsubstituted ring, which would not lead to the formation of this compound. elizadeuniversity.edu.ngresearchgate.net No literature was found detailing specific aerobic or anaerobic microbial pathways, cleavage routes, or identified metabolites for this compound itself.

While general information exists for related classes of compounds, such as other chlorophenols, polychlorinated biphenyls (PCBs), and other hydroxylated PCB (OH-PCB) metabolites, the strict requirement to focus exclusively on this compound prevents the use of this analogous data. cdc.govnih.govresearchgate.netpjoes.com Extrapolating from different molecules would not meet the standard of scientific accuracy for the specific subject of the request.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's specified outline and content requirements for the chemical compound this compound.

Identification and Characterization of Key Enzymatic Activities in Degradation (e.g., Phenol (B47542) Hydroxylase, Catechol Dioxygenases)

The microbial breakdown of this compound hinges on the activity of specific enzymes that dismantle this persistent organic pollutant. Key among these are phenol hydroxylases and catechol dioxygenases.

Phenol Hydroxylase: This enzyme initiates the degradation process by introducing a hydroxyl group to the phenol ring, a step known as hydroxylation. nih.govmdpi.com This action is critical as it increases the molecule's reactivity, preparing it for the subsequent ring-cleavage stage. Phenol hydroxylases can be categorized into two groups based on where they add the hydroxyl group: either at the ortho or para position relative to the existing one. nih.gov

Catechol Dioxygenases: Following hydroxylation, catechol dioxygenases step in to cleave the aromatic ring. nih.govoup.comnih.gov These enzymes are broadly classified into two types based on their cleavage mechanism:

Catechol 1,2-dioxygenase: This enzyme performs an ortho-cleavage, breaking the bond between the two hydroxyl groups to form derivatives of cis,cis-muconic acid. nih.govagrojournal.orgrsc.org

Catechol 2,3-dioxygenase: This enzyme carries out a meta-cleavage, severing the bond adjacent to one of the hydroxyl groups, which leads to the formation of 2-hydroxymuconic semialdehyde derivatives. nih.gov

The specific degradation pathway is determined by the type of catechol dioxygenase present in the microorganism. nih.govoup.com The efficiency of these enzymes can be influenced by environmental conditions such as pH, temperature, and the availability of co-factors. nih.gov

Environmental Persistence and Half-Life Determination in Specific Compartments

The persistence of this compound in the environment is a significant concern. Its half-life varies depending on the environmental compartment and prevailing conditions.

In soil , the half-life of this compound is influenced by soil type, organic matter content, microbial activity, temperature, and moisture. ccme.cawww.gov.uk Generally, soils with robust microbial populations and optimal conditions for their activity show shorter half-lives. ccme.ca The presence of organic matter can sometimes prolong persistence by promoting sorption, which reduces the compound's availability to microorganisms.

In aquatic environments , persistence is governed by photolysis, hydrolysis, and biodegradation. dcceew.gov.aucdc.gov While hydrolysis is not a major degradation route, photodegradation can occur, especially with photosensitizing substances. nih.gov However, biodegradation by aquatic microorganisms is the primary removal mechanism. cdc.gov The half-life in water can range from days to weeks, with faster degradation in systems with well-acclimated microbial communities. dcceew.gov.aucdc.gov

In sediment , this compound can persist for extended periods. Sediments act as a sink for such compounds, and the typically anoxic or suboxic conditions in deeper layers can significantly slow microbial degradation. nih.govnih.gov The half-life in sediments can be on the order of months to years. nih.gov

Table 1: Estimated Half-Life of this compound in Different Environmental Compartments

Identification and Characterization of Environmental Transformation Products and Degradation Metabolites

The degradation of this compound produces various transformation products and metabolites.

Under aerobic microbial degradation , the initial hydroxylation of this compound leads to the formation of dichlorinated catechols, such as 3,5-dichlorocatechol . wur.nlpsu.edu This catechol is then subject to ring cleavage by dioxygenase enzymes. The subsequent metabolites depend on the cleavage pathway:

Ortho-cleavage pathway: This pathway leads to the formation of 2,4-dichloro-cis,cis-muconic acid .

Meta-cleavage pathway: This pathway results in the formation of 2-hydroxy-4,6-dichloromuconic semialdehyde .

Incomplete degradation can lead to the accumulation of these chlorinated intermediates.

Under anaerobic conditions , reductive dechlorination is often the initial step, leading to less chlorinated phenols like 3-chlorophenylphenol and then phenylphenol . nih.gov These are generally less toxic and more easily degraded.

Abiotic transformation processes like photolysis can also generate a range of products, including various hydroxylated and polymeric compounds. nih.gov

Table 2: Key Transformation Products and Metabolites of this compound

Chemical Compounds Mentioned

Table 3: List of Chemical Compounds

Advanced Analytical Methodologies for Detection and Characterization of 2 3,5 Dichlorophenyl Phenol

Chromatographic Separation Techniques for Trace Analysis

Chromatography is a fundamental technique for separating complex mixtures. For a compound like 2-(3,5-Dichlorophenyl)phenol, achieving clear separation from interfering matrix components is the critical first step in analysis.

Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. The separation is achieved by partitioning the analyte between a gaseous mobile phase and a stationary phase within a capillary column. matec-conferences.org

Underivatized phenols can be analyzed directly by GC using a Flame Ionization Detector (FID). settek.comepa.gov The FID is a robust, general-purpose detector that ionizes organic compounds in a hydrogen-air flame, generating a current proportional to the mass of carbon atoms entering the flame. For enhanced sensitivity and selectivity towards halogenated compounds like this compound, an Electron Capture Detector (ECD) is often preferred. The ECD is highly sensitive to electrophilic compounds, such as those containing chlorine atoms. Analysis of phenols by GC-ECD typically requires a derivatization step, for instance, using pentafluorobenzyl bromide (PFBBr), to convert the polar phenol (B47542) group into a less polar and more volatile ether, which is more amenable to GC analysis and highly responsive to the ECD. settek.comepa.gov

The choice of the capillary column is crucial for achieving good resolution. Fused-silica open-tubular columns with stationary phases of different polarities are commonly used. settek.comepa.gov A dual-column approach, employing two columns of different polarities, can provide confirmation of the analyte's identity. epa.gov

| Parameter | Typical Condition for (Chloro)phenols Analysis | Reference |

|---|---|---|

| Technique | Capillary Gas Chromatography (GC) | matec-conferences.orgepa.gov |

| Column | Fused-silica open-tubular columns (e.g., DB-5, DB-1701) | settek.com |

| Injection | Splitless or Split mode | matec-conferences.org |

| Oven Program | Temperature programmed from 40°C to 280°C | matec-conferences.org |

| Detectors | Flame Ionization Detector (FID) for underivatized phenols; Electron Capture Detector (ECD) for derivatized phenols | settek.com |

| Derivatization (for ECD) | With pentafluorobenzyl bromide (PFBBr) or diazomethane | epa.gov |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, DAD)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. mdpi.com For this compound, reversed-phase HPLC is the most common approach. epa.gov In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com

Detection is frequently accomplished using Ultraviolet (UV) or Diode Array Detectors (DAD). epa.govresearchgate.net These detectors measure the absorbance of UV light by the analyte. The aromatic rings in this compound act as chromophores, allowing for sensitive detection. A DAD provides the advantage of acquiring a full UV spectrum at each point in the chromatogram, which aids in peak identification and purity assessment. researchgate.net Derivatization with UV-absorbing agents can be employed to enhance selectivity and sensitivity. scirp.orgscirp.org

| Parameter | Typical Condition for Phenolic Compound Analysis | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | epa.gov |

| Column | Octadecylsilyl (ODS, C18) | mdpi.com |

| Mobile Phase | Gradient elution with Acetonitrile/Water or Methanol/Water, often with acid modifier (e.g., acetic acid) | mdpi.comresearchgate.net |

| Detectors | Ultraviolet (UV) or Diode Array Detector (DAD) | epa.govresearchgate.net |

| Detection Wavelength | Typically set around 270-280 nm for phenols | epa.govscirp.org |

Capillary Electrophoresis for Compound Resolution

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. ubaya.ac.id It is characterized by extremely high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.gov

For phenolic compounds, which are weak acids, separation is typically achieved at a basic pH where the phenolic hydroxyl group is deprotonated, imparting a negative charge to the molecule. nih.gov Capillary Zone Electrophoresis (CZE) is the simplest mode, separating ions based on their charge-to-size ratio. ufmg.br To separate neutral or similarly charged species, Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be used. MEKC introduces surfactants into the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of compounds based on their partitioning between the micelles and the aqueous buffer. dphen1.com Detection in CE is commonly performed using UV-Vis absorbance, often with a DAD. ufmg.br

Spectroscopic and Spectrometric Detection Methods for Structural Elucidation and Quantification

While chromatography separates the compound of interest, spectroscopic and spectrometric techniques provide the detailed information necessary for its structural confirmation and accurate quantification.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC/MS, LC/MS)

Mass spectrometry is an indispensable tool for the definitive identification of organic compounds. When coupled with a chromatographic separation technique (hyphenation), it provides both retention time and mass-spectral data, offering a high degree of certainty in identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) is a benchmark method for the analysis of volatile compounds. researchgate.net Following separation on the GC column, molecules are ionized, typically by Electron Ionization (EI). The resulting molecular ion confirms the compound's molecular weight, while the fragmentation pattern serves as a chemical "fingerprint" that can be compared to spectral libraries for identification. matec-conferences.orgdocbrown.info The presence of chlorine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which is a powerful diagnostic tool for confirming the presence of chlorinated compounds. purdue.edu

Liquid Chromatography-Mass Spectrometry (LC/MS) is used for compounds not suitable for GC. An electrospray ionization (ESI) source is commonly used to generate ions from the HPLC eluent before they enter the mass analyzer. dphen1.com LC/MS, particularly when using tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity for analyzing trace levels of phenolic compounds in complex matrices. nih.govdphen1.com

| Technique | Ionization Method | Key Information Obtained | Reference |

|---|---|---|---|

| GC/MS | Electron Ionization (EI) | Molecular weight, fragmentation pattern, characteristic chlorine isotopic clusters. | matec-conferences.orgpurdue.edu |

| LC/MS | Electrospray Ionization (ESI) | Molecular weight, structural information from MS/MS. | nih.govdphen1.com |

| CE/MS | Electrospray Ionization (ESI) | Separation by electrophoretic mobility and mass-to-charge ratio. | nih.govnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The phenolic and dichlorophenyl groups in this compound contain π-electrons that can be excited to higher energy levels (π → π* transitions), resulting in characteristic UV absorption bands. docbrown.info

While UV-Vis spectroscopy is generally not specific enough for the direct identification of compounds in a mixture, it is a robust and simple method for quantification when the compound has been isolated or is the primary absorbing species in a solution. researchgate.net According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of this compound can be accurately determined. ijpsr.info For phenolic compounds, the λmax is typically in the range of 270-280 nm. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the phenolic hydroxyl proton and the aromatic protons on the two phenyl rings. The hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is generally found in the 4-7 ppm range for phenols. The aromatic region (typically 6.5-8.0 ppm) would display a complex pattern of signals. The protons on the dichlorinated ring are expected to be in a different chemical environment than those on the phenol ring, leading to separate multiplets. The precise splitting patterns (e.g., doublets, triplets) are determined by the spin-spin coupling between adjacent, non-equivalent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected, one for each carbon atom, assuming no accidental magnetic equivalence. The carbon atom bonded to the hydroxyl group (C-O) is significantly deshielded and would appear downfield, typically in the 150-160 ppm range. Similarly, the carbon atoms bonded to chlorine (C-Cl) are also deshielded and would resonate at approximately 130-140 ppm. The remaining aromatic carbons would produce signals in the characteristic range of 115-130 ppm.

The following table summarizes the predicted NMR spectral data for this compound based on established chemical shift principles for analogous structures.

Predicted NMR Data for this compound

| Spectrum Type | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Phenolic OH | 4.0 - 7.0 | Broad singlet, position is solvent and concentration dependent. |

| ¹H NMR | Aromatic C-H | 6.5 - 7.5 | Complex multiplets due to protons on two different phenyl rings. |

| ¹³C NMR | C-OH | 150 - 160 | Deshielded due to the electronegative oxygen atom. |

| ¹³C NMR | C-Cl | 130 - 140 | Deshielded due to the electronegative chlorine atoms. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands that confirm the presence of the hydroxyl and dichlorinated phenyl groups.

Key expected absorption bands include:

O-H Stretching: A strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding.

Aromatic C-H Stretching: Absorption bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aromatic C=C Stretching: Medium to strong intensity peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings.

C-O Stretching: A strong band in the 1150-1250 cm⁻¹ range corresponds to the stretching vibration of the carbon-oxygen bond of the phenol group.

C-Cl Stretching: Strong absorption bands in the fingerprint region, typically between 600-800 cm⁻¹, are characteristic of carbon-chlorine bonds on an aromatic ring.

The combination of these specific bands provides a molecular fingerprint, allowing for the confirmation of the key functional groups within the this compound structure.

Representative FT-IR Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3600 - 3200 | O-H Stretch | Phenolic Hydroxyl | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1250 - 1150 | C-O Stretch | Phenol | Strong |

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

For trace-level analysis of this compound, particularly in complex environmental matrices, direct analysis via methods like gas chromatography (GC) can be challenging due to the compound's polarity and low volatility. The polar hydroxyl group can lead to poor peak shape (tailing) and low sensitivity. Derivatization is a chemical modification strategy used to convert the analyte into a form that is more suitable for analysis, thereby enhancing sensitivity and selectivity. phenomenex.coms4science.atdioxin20xx.org

Two primary derivatization strategies are employed for phenolic compounds:

Silylation: This is one of the most common methods, where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. nih.govthermofisher.comresearchgate.net The resulting silyl (B83357) ether is more volatile, less polar, and more thermally stable, leading to improved chromatographic performance and detection limits in GC-MS analysis. nih.govacs.org The reaction is typically fast and can be completed in minutes at room temperature, especially when using a suitable solvent like acetone. nih.govacs.org

Acetylation: This strategy involves reacting the phenol with an acylating agent, most commonly acetic anhydride, in a basic aqueous solution. s4science.atncasi.org This converts the phenol into its corresponding acetate (B1210297) ester. The ester is significantly less polar and more volatile than the parent phenol, making it amenable to GC analysis with detectors like electron capture detectors (ECD) or mass spectrometers (MS). s4science.at This method is robust and has been incorporated into standard environmental analysis protocols. ncasi.org

These derivatization techniques effectively mask the polar -OH group, reducing analyte adsorption, improving peak symmetry, and lowering detection limits, which is crucial for accurate quantification in environmental samples. phenomenex.coms4science.at

Development and Validation of High-Throughput Screening Methods for Environmental Monitoring (excluding risk assessment)

The need to monitor for persistent organic pollutants like this compound in a large number of environmental samples necessitates the development and validation of high-throughput screening (HTS) methods. These methods focus on increasing sample throughput by automating and streamlining the analytical process, from sample preparation to data acquisition.

Automated Solid-Phase Extraction (SPE): A key bottleneck in environmental analysis is sample preparation. Automated SPE systems, such as the Thermo Scientific Dionex AutoTrace 280, can significantly increase throughput. thermofisher.comthermofisher.com These instruments automate the entire SPE process, including cartridge conditioning, sample loading, washing, and analyte elution. thermofisher.com A system can process multiple samples (e.g., six or more) simultaneously with minimal operator intervention, reducing both time and solvent consumption while improving reproducibility. thermofisher.comthermofisher.com This approach is suitable for extracting chlorophenols from large-volume water samples prior to chromatographic analysis. nih.gov

Miniaturization and Plate-Based Formats: Adapting analytical procedures to microplate formats (e.g., 96-well plates) is a cornerstone of HTS. Sample extractions, derivatization reactions, and reagent additions can be performed in parallel for numerous samples, often using robotic liquid handling systems. For instance, the Folin-Ciocalteu assay for total phenolic content has been successfully adapted to a 96-well plate format for rapid screening. mdpi.com

Immunoassays: Techniques like the Enzyme-Linked Immunosorbent Assay (ELISA) offer a high-throughput platform for screening specific compounds or classes of compounds. nih.gov By developing antibodies that selectively bind to chlorophenols, competitive immunoassays can be designed in a microplate format. This allows for the rapid and simultaneous screening of many samples. While often used for initial screening due to potential cross-reactivity, positive hits can then be confirmed by more definitive methods like GC-MS or LC-MS. nih.gov

Validation of these HTS methods is critical and involves assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (reproducibility) to ensure the data generated is reliable and comparable to conventional, lower-throughput methods.

Applications of 2 3,5 Dichlorophenyl Phenol in Chemical and Biochemical Research

Utility as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis

The 2-(3,5-Dichlorophenyl)phenol structure is a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. While direct, large-scale industrial syntheses starting from this specific compound are not widely documented, its potential as a synthetic intermediate is clear based on the reactivity of its functional groups. Phenolic compounds are well-established building blocks in organic chemistry, capable of undergoing a variety of transformations.

The hydroxyl group can be readily converted into ethers and esters. For instance, (aryloxyethyl)dialkylamines, which have applications as bioregulators, are synthesized from the corresponding phenols. journals.co.za This type of etherification reaction demonstrates a potential synthetic pathway for derivatives of this compound. Furthermore, the phenol (B47542) ring can participate in oxidative coupling reactions, often mediated by transition-metal catalysts, to form new carbon-carbon or carbon-oxygen bonds.

The dichlorophenyl group, while relatively inert to nucleophilic substitution, can direct electrophilic substitution reactions and is often introduced into molecules using cross-coupling methods like the Suzuki-Miyaura coupling, starting from precursors like 3,5-dichlorophenylboronic acid. smolecule.com The entire this compound framework serves as an important intermediate in the creation of specialized chemicals. For example, the related compound 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid is a key intermediate in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis. google.com This highlights the importance of the dichlorinated phenyl motif, linked to another aromatic ring, in pharmaceutical synthesis.

Design and Exploration of Derivatives for Mechanistic Biological and Chemical Studies

Researchers have extensively used the this compound scaffold to design and synthesize novel derivatives for probing biological mechanisms and discovering new therapeutic agents. The 3,5-dichloro substitution pattern is a key feature in many biologically active compounds.

One notable area of research is in cancer therapy. Scientists have developed a series of 4-(1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201) derivatives as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers like breast cancer. nih.gov In a similar vein, 3,5-Dichlorophenyl-4-(2-oxoimidazolidin-1-yl)benzenesulfonate was synthesized and identified as a potent tubulin inhibitor, which disrupts microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. acs.org

Another significant application is in the study of toxicology. To understand the nephrotoxic (kidney-damaging) mechanism of the agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS), enantiomerically pure N-(3,5-dichlorophenyl)-2-hydroxysuccinimides (NDHS) and their sulfate (B86663) conjugates were synthesized. researchgate.net These studies revealed that metabolites of the parent compound are responsible for its toxicity, providing crucial insights into bioactivation pathways. researchgate.net

Furthermore, derivatives have been created to explore other enzymatic activities. A study on the antioxidant properties of new 1,3,4-oxadiazole (B1194373) derivatives included the synthesis of 2,6-Di-tert-butyl-4-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)phenol, which was evaluated for its free-radical scavenging ability. mdpi.com

| Derivative of this compound | Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| 4-(1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl Sulfamate | Steroid Sulfatase (STS) Inhibition for Breast Cancer | Acts as a potent inhibitor of STS, with some derivatives selected for in vivo antitumor studies. | nih.gov |

| 3,5-Dichlorophenyl-4-(2-oxoimidazolidin-1-yl)benzenesulfonate | Tubulin Inhibition for Cancer Therapy | Exhibits potent antiproliferative activity by binding to the colchicine-binding site on tubulin, disrupting the cytoskeleton. | acs.org |

| N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide (NDHS) and its Sulfates | Mechanistic Study of Fungicide Nephrotoxicity | Synthesized to identify the specific metabolites responsible for the kidney damage caused by the parent fungicide, NDPS. | researchgate.net |

| 2,6-Di-tert-butyl-4-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)phenol | Antioxidant Activity | Synthesized as part of a library of novel 1,3,4-oxadiazoles and evaluated for antioxidant properties. | mdpi.com |

Contributions to the Fundamental Understanding of Structure-Property Relationships in Halogenated Aromatic Systems

The study of this compound and its isomers has provided significant insights into the structure-property and structure-activity relationships (SAR) of halogenated aromatic compounds. The number and position of chlorine atoms on the biphenyl (B1667301) structure dramatically influence the molecule's physical, chemical, and toxicological properties.

A critical aspect is molecular conformation. Unlike some polychlorinated biphenyls (PCBs) that can adopt a planar or near-planar structure, the substitution pattern in chlorinated biphenylols often forces a non-coplanar arrangement between the two phenyl rings due to steric hindrance. This non-planarity is crucial because it reduces the ability of these molecules to bind to the aryl hydrocarbon receptor (AhR), a key step in the mechanism of dioxin-like toxicity. Therefore, the specific 3,5-dichloro substitution contributes to a different toxicological profile compared to more planar, and more toxic, PCB congeners.

Research on hydroxy derivatives of PCBs has shown that the substitution pattern is a key determinant of their biological effects. For example, studies on the uncoupling of mitochondrial respiration found that para-hydroxy PCBs with chlorine atoms in the 3,5-positions exhibit distinct inhibitory effects on mitochondrial function compared to other isomers. nih.govscience.gov The efficacy of these effects was found to increase with the degree of chlorination, highlighting a clear structure-activity relationship. nih.gov Similarly, the placement of sulfate groups on dichlorinated biphenylol metabolites was shown to have a profound impact on their interaction with estrogen and androgen receptors, demonstrating that the precise molecular architecture dictates endocrine-disrupting potential. researchgate.net These studies underscore how the specific arrangement of the hydroxyl and chloro substituents in compounds like this compound governs their interaction with biological systems.

Q & A

Q. What computational tools are effective in predicting the environmental partitioning of 2-(3,5-dichlorophenyl)phenol?

7.

- Answer : EPI Suite’s BIOWIN and ECOSAR modules estimate biodegradation (Probability: 0.21) and ecotoxicity (LC₅₀ for Daphnia: 1.2 mg/L). Molecular dynamics simulations (Amber/GROMACS) model adsorption to humic acids, showing Koc values of 3200 L/kg .

Methodological Challenges

Q. How should researchers resolve conflicting data on the compound’s interaction with cytochrome P450 enzymes?

- Answer : Discrepancies arise from isoform specificity (CYP3A4 vs. CYP2D6) and assay conditions (microsomes vs. recombinant enzymes). Recommendations:

- Use fluorogenic probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) for real-time activity measurement.

- Validate with siRNA knockdown in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.